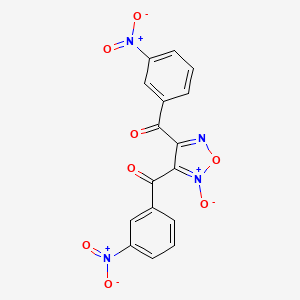![molecular formula C28H26Cl3N5O2 B12013185 N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-((E)-{4-[Bis(2-chlorethyl)amino]phenyl}methyliden)-3-{4-[(2-chlorbenzyl)oxy]phenyl}-1H-pyrazol-5-carbohydrazid umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine gängige Methode beinhaltet die Reaktion von N, N-Bis(2-chlorethyl)aminhydrochlorid mit Chloranhydriden von Carbonsäuren in Gegenwart von Pyridin . Diese Reaktion findet typischerweise in Chloroform statt und liefert die gewünschten Amide und Hydrazide.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von automatisierten Reaktoren und präziser Kontrolle der Reaktionsbedingungen sorgt für eine hohe Ausbeute und Reinheit des Endprodukts. Die Auswahl der Lösungsmittel, Katalysatoren und Reinigungsmethoden wird für industrielle Anwendungen optimiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-((E)-{4-[Bis(2-chlorethyl)amino]phenyl}methyliden)-3-{4-[(2-chlorbenzyl)oxy]phenyl}-1H-pyrazol-5-carbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Pyridin, Chloroform, Natriumacetat und verschiedene Oxidations- und Reduktionsmittel . Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
N'-((E)-{4-[Bis(2-chlorethyl)amino]phenyl}methyliden)-3-{4-[(2-chlorbenzyl)oxy]phenyl}-1H-pyrazol-5-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere komplexe Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere auf seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren.
Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von N'-((E)-{4-[Bis(2-chlorethyl)amino]phenyl}methyliden)-3-{4-[(2-chlorbenzyl)oxy]phenyl}-1H-pyrazol-5-carbohydrazid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -pfaden. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme, Rezeptoren oder andere Proteine zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N, N-Bis(2-chlorethyl)hydrazide: Diese Verbindungen haben ähnliche funktionelle Gruppen und Reaktivitätsmuster.
N, N-Bis(2-chlorethyl)amide: Ähnlich in der Struktur und in verwandten Anwendungen eingesetzt.
Einzigartigkeit
N'-((E)-{4-[Bis(2-chlorethyl)amino]phenyl}methyliden)-3-{4-[(2-chlorbenzyl)oxy]phenyl}-1H-pyrazol-5-carbohydrazid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine besondere Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit biologischen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C28H26Cl3N5O2 |
|---|---|
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H26Cl3N5O2/c29-13-15-36(16-14-30)23-9-5-20(6-10-23)18-32-35-28(37)27-17-26(33-34-27)21-7-11-24(12-8-21)38-19-22-3-1-2-4-25(22)31/h1-12,17-18H,13-16,19H2,(H,33,34)(H,35,37)/b32-18+ |
InChI-Schlüssel |
ZWXHUHIKKVMZCZ-KCSSXMTESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)N(CCCl)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013103.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)

![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)

![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)






